2-Allylcyclohexanone
Overview
Description
2-Allylcyclohexanone is a β,γ-unsaturated ketone with the molecular formula C₉H₁₄O. It is characterized by the presence of an allyl group attached to the cyclohexanone ring. This compound is known for its versatility in organic synthesis and its role as an intermediate in various chemical reactions .
Mechanism of Action
Target of Action
It is known that 2-allylcyclohexanone is a β,γ-unsaturated ketone , which suggests that it may interact with biological targets that have affinity for such structures.
Mode of Action
It has been used in the synthesis of various compounds, indicating that it can participate in chemical reactions as a reactant . For instance, it has been used in the synthesis of ®- and (S)-2-allylcyclohexanone, demonstrating that preformed, non-stabilized lithium enolates are suitable nucleophiles for palladium-catalyzed asymmetric allylic alkylations .
Pharmacokinetics
Its physical properties such as boiling point (94 °c/23 mmhg) and density (0927 g/mL at 25 °C) have been reported , which could influence its pharmacokinetic properties.
Biochemical Analysis
Biochemical Properties
2-Allylcyclohexanone plays a significant role in biochemical reactions, particularly in oxidation and asymmetric synthesis processes. It interacts with enzymes such as cytochrome P450, which catalyzes its oxidation. This interaction leads to the formation of various oxidized products, which can further participate in biochemical pathways . Additionally, this compound can be used in the synthesis of complex molecules like bicyclo[3.3.1]non-2-en-9-one and R-(-)-epilachnene, demonstrating its versatility in biochemical applications .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes and proteins within cells, leading to changes in metabolic flux and gene expression patterns. These effects can result in altered cellular functions, such as changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and reaction conditions. For example, its interaction with cytochrome P450 enzymes leads to the oxidation of this compound, which can then participate in further biochemical reactions . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that this compound can have lasting impacts on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing certain metabolic pathways. At high doses, this compound can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes like cytochrome P450. These interactions lead to the oxidation of the compound, producing various metabolites that can participate in further biochemical reactions . The compound’s involvement in these pathways can affect metabolic flux and the levels of specific metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can influence its activity and function, as well as its accumulation in certain tissues .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . The localization of this compound can impact its activity and function, as well as its interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Allylcyclohexanone can be synthesized through several methods:
Alkylation of Cyclohexanone: One common method involves the alkylation of the sodium derivative of cyclohexanone with allyl bromide or allyl iodide.
Ketonic Hydrolysis: Another method involves the ketonic hydrolysis of ethyl 1-allyl-2-ketocyclohexanecarboxylate.
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes distillation and purification steps to isolate the desired product .
Chemical Reactions Analysis
2-Allylcyclohexanone undergoes various chemical reactions, including:
Asymmetric Synthesis: The compound can be used in the asymmetric synthesis of 2-alkylcyclohexanones through the alkylation of cyclohexanone enamines of L-proline ester derivatives.
Substitution Reactions: The allyl group in this compound can undergo substitution reactions with various nucleophiles, leading to the formation of different substituted cyclohexanones.
Common Reagents and Conditions:
Oxidation: Benzonitrile-hydrogen peroxide, hydrogen peroxide, arsonated polystyrene.
Asymmetric Synthesis: Cyclohexanone enamines, L-proline ester derivatives.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products:
Oxidation: Products include oxidized derivatives of this compound.
Asymmetric Synthesis: 2-alkylcyclohexanones.
Substitution: Substituted cyclohexanones with different functional groups.
Scientific Research Applications
2-Allylcyclohexanone has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in the synthesis of pharmacologically active compounds.
Comparison with Similar Compounds
2-Allylcyclohexanone can be compared with other similar compounds, such as:
2-Allylphenol: Similar in structure but contains a phenol group instead of a ketone.
Allylcyclohexane: Lacks the carbonyl group, making it less reactive in certain chemical reactions.
2-Allyl-6-methylphenol: Contains an additional methyl group, which can influence its reactivity and properties.
Uniqueness: this compound’s unique combination of an allyl group and a cyclohexanone ring makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions, including oxidation, asymmetric synthesis, and substitution, sets it apart from other similar compounds .
Properties
IUPAC Name |
2-prop-2-enylcyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-2-5-8-6-3-4-7-9(8)10/h2,8H,1,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGHEUSRLZSXAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CCCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883283 | |
Record name | Cyclohexanone, 2-(2-propen-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94-66-6 | |
Record name | 2-Allylcyclohexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanone, 2-(2-propen-1-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Allylcyclohexanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128921 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexanone, 2-(2-propen-1-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexanone, 2-(2-propen-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-allylcyclohexan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.139 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.